C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine
Description
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is a synthetic amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a meta-methylphenyl (m-Tolyl) group and a methylamine moiety. Its structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
[4-(3-methylphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)13(10-14)5-7-15-8-6-13/h2-4,9H,5-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMLQIYXUKIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H19NO, with a molecular weight of 205.3 g/mol. The compound features a tetrahydropyran ring substituted with a 4-methylphenyl group and a methylamine moiety. This specific substitution pattern is believed to contribute to its unique biological activity compared to simpler analogs.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes, often involving Mannich reactions, which are well-documented for generating amine derivatives with potential pharmacological properties. The reaction typically involves the condensation of an aldehyde, an amine, and a ketone or enolizable compound .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the tetrahydropyran ring may enhance the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For example, Mannich bases derived from similar structures have shown cytotoxic effects that are significantly higher than standard chemotherapeutic agents like 5-fluorouracil. In particular, studies have reported IC50 values indicating potent activity against human colon cancer cell lines .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several Mannich bases derived from tetrahydropyran structures for their cytotoxicity against human cancer cell lines (MCF-7, SK-LU-1). Compounds demonstrated IC50 values lower than 2 μg/mL, indicating strong anticancer potential .
- Neuroprotective Effects : Other studies have explored related compounds for neuroprotective properties. For instance, derivatives containing the tetrahydropyran unit were assessed for their ability to inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Amine with Tetrahydropyran | Anticancer, neuroprotective |
| 4-Methyltetrahydropyran | Cyclic Ether | Solvent in organic reactions |
| Methyl-(tetrahydropyran-4-yl)methylamine | Simple Amine | Lower biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on molecular features, substituent effects, and inferred properties.
Structural and Molecular Comparison
Substituent-Driven Property Analysis
- Lipophilicity: The m-Tolyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the phenoxy derivative (logP ~1.8 due to polar ether linkage) . The thienyl analog exhibits moderate lipophilicity (logP ~2.0), balancing sulfur’s polarity with aromaticity .
- Solubility: The phenoxy derivative’s ether oxygen may improve aqueous solubility (~20 mg/mL inferred from methylamine data in ), whereas the m-Tolyl and thienyl analogs likely have lower solubility (<10 mg/mL) .
- Synthetic Complexity : The target compound and Thermo Scientific analogs (Evidences 3–4) are simpler to synthesize than the N-substituted derivatives in , which require multi-step coupling and hydrogenation .
Research Findings and Discussion
- Synthetic Strategies: Patent methods () highlight catalytic hydrogenation (e.g., Pd/C in methanol) for reducing unsaturated bonds in related compounds, a process adaptable to the target compound’s synthesis .
- Purity and Handling : Commercial analogs (Evidences 3–4) are available at 97% purity, suggesting rigorous quality control for research use .
- Thermodynamic Data : Methylamine’s solubility trends () imply that the primary amine group in these compounds contributes to hydrogen bonding, moderating their solubility in polar solvents .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or availability of the tetrahydropyran ring substituted with the m-tolyl group.
- Introduction of the methylamine moiety at the 4-position of the tetrahydropyran ring.
- Use of reductive amination or nucleophilic substitution reactions to install the amine functionality.
Reductive Amination Approach
One of the most effective methods for preparing C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is via reductive amination of the corresponding aldehyde or ketone precursor with methylamine or its derivatives.
-
- The carbonyl precursor (e.g., 4-(m-tolyl)tetrahydro-2H-pyran-4-carbaldehyde) is reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaB(OAc)3H) in an organic solvent like dichloromethane at room temperature.
- The reaction proceeds via imine formation followed by reduction to the corresponding amine.
- Workup involves aqueous base treatment, extraction, drying, and purification by column chromatography.
Nucleophilic Substitution on Activated Precursors
Another approach involves nucleophilic substitution of activated leaving groups on the tetrahydropyran ring with methylamine or related amines.
| Starting Material | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Methoxy-3-nitropyridine + tetrahydro-2H-pyran-4-amine | Ethanol | 90 °C | 18 h | 30.2 | Sealed tube reaction, base present |
Amide Coupling and Subsequent Reduction
In some synthetic routes, amide coupling of tetrahydropyran amines with carboxylic acids or acid chlorides is performed, followed by reduction to the amine.
- Example:
- Coupling of tert-butyl 1,4-diazepane-1-carboxylate with substituted nicotinic acids using HATU and DIPEA in DMF, followed by purification and reduction steps.
- Although this example is for a related compound, similar coupling and reduction strategies can be adapted for the preparation of this compound.
Research Findings and Analytical Data
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | Methylamine, NaB(OAc)3H | Dichloromethane | Room temp | 59-83 | Mild conditions, good selectivity | Requires carbonyl precursor |
| Nucleophilic Substitution | Tetrahydro-2H-pyran-4-amine, aryl halides | Ethanol | 90 °C | ~30 | Direct amination | Moderate yield, longer reaction |
| Amide Coupling + Reduction | Acid chlorides, HATU, DIPEA | DMF, THF | Room temp | High | Versatile, applicable to analogs | Multi-step, requires coupling agents |
Notes on Solvent and Reaction Conditions
- 4-Methyltetrahydropyran (4-MeTHP) and related tetrahydropyran solvents have been studied for their compatibility in organic reactions, showing broad applicability but sensitivity to strong Lewis acids.
- Dichloromethane and ethanol are commonly used solvents for these amination reactions due to their solubility profiles and reaction compatibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine, and how do reaction conditions influence yield?
- Answer : The synthesis of structurally similar tetrahydropyranylmethylamine derivatives typically involves reductive amination or nucleophilic substitution. For example, (Tetrahydropyran-4-yl)methylamine (CAS 130290-79-8) is synthesized via catalytic hydrogenation of the corresponding nitrile intermediate under H₂ (1–3 atm) at 50–80°C, achieving a boiling point of 75–76°C . Yield optimization requires precise control of stoichiometry (e.g., amine:aldehyde ratio) and catalysts (e.g., NaBH₃CN for reductive amination). Impurities from incomplete reduction can be minimized using column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, pyrimidin-4-amine derivatives are characterized by distinct aromatic proton signals (δ 6.5–8.5 ppm) and methylene resonances (δ 3.0–4.0 ppm) in NMR . HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄N₄ at m/z 215.1294) . Purity is validated via HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods during synthesis due to volatile intermediates. Waste must be segregated and treated by licensed facilities to prevent environmental release of toxic byproducts (e.g., halogenated solvents) . Spills should be neutralized with inert absorbents (vermiculite) and disposed per hazardous waste regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the kinase inhibitory activity of this compound analogs?
- Answer : Use recombinant kinase assays (e.g., c-Src/Abl) with ATP-concentration-dependent inhibition profiling. AZD0530, a tetrahydro-2H-pyran-4-yloxyquinazolin-4-amine analog, showed IC₅₀ values <10 nM via fluorescence polarization assays . Dose-response curves (0.1–100 nM) and selectivity panels (e.g., EGFR, VEGFR) are critical to exclude off-target effects. In vivo efficacy can be tested in xenograft models (e.g., pancreatic cancer) with oral dosing (10–50 mg/kg/day) .
Q. What methodologies resolve contradictions in reported biological activities of tetrahydropyranylmethylamine derivatives?
- Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Meta-analysis of published data with standardized protocols (e.g., uniform ATP-Km adjustments) is recommended . For example, Bellion et al. resolved methylamine transport contradictions in Pseudomonas MA by distinguishing between carbon- vs. nitrogen-source-dependent uptake mechanisms . Cross-validate findings using orthogonal techniques (e.g., SPR vs. enzymatic assays).
Q. How can computational modeling guide the optimization of this compound for target binding?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses in kinase ATP pockets. Focus on hydrogen bonding with hinge-region residues (e.g., Met318 in c-Src) and hydrophobic interactions with tolyl groups . QSAR models using logP and polar surface area (<90 Ų) improve bioavailability predictions. ADMET profiling (e.g., CYP450 inhibition in Silico-ADMET) minimizes attrition in preclinical stages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
